Cas no 73534-55-1 ((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)

(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone 化学的及び物理的性質
名前と識別子
-
- (3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone
- (3S)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- CHEMBL3818285
- BDBM50182412
- A925811
- 73534-55-1
- Q27455964
- SCHEMBL7668762
- (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
- (3S)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
- (3~{s})-3-Methyl-3,4-Dihydro-1~{h}-Quinoxalin-2-One
-
- MDL: MFCD28133923
- インチ: InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
- InChIKey: BEAJCHFCYQOFGS-LURJTMIESA-N
- ほほえんだ: O=C1NC2=C(C=CC=C2)N[C@H]1C
計算された属性
- せいみつぶんしりょう: 162.079312947g/mol
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.1Ų
(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM221317-1g |
(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |
73534-55-1 | 97% | 1g |
$410 | 2021-08-04 | |
Alichem | A449039876-1g |
(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |
73534-55-1 | 95% | 1g |
$740.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040136-1g |
(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |
73534-55-1 | 97% | 1g |
¥7478.00 | 2024-07-28 | |
Chemenu | CM221317-1g |
(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |
73534-55-1 | 97% | 1g |
$*** | 2023-05-29 | |
Ambeed | A276608-1g |
(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |
73534-55-1 | 97% | 1g |
$812.0 | 2024-08-02 | |
Crysdot LLC | CD11065031-1g |
(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |
73534-55-1 | 97% | 1g |
$434 | 2024-07-18 |
(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinoneに関する追加情報
Compound CAS No. 73534-55-1: (3S)-3,4-Dihydro-3-Methyl-2(1H)-Quinoxalinone
(3S)-3,4-Dihydro-3-Methyl-2(1H)-Quinoxalinone, also known by its CAS registry number 73534-55-1, is a unique organic compound with significant potential in various fields of research and application. This compound belongs to the quinoxalinone family, which has been extensively studied for its versatile properties and structural diversity. The compound's structure consists of a quinoxalinone core with a dihydro substitution at positions 3 and 4, along with a methyl group attached at position 3 in the S configuration. This stereochemistry plays a crucial role in determining its physical and chemical properties, as well as its reactivity in different environments.
The synthesis of (3S)-3,4-Dihydro-3-Methyl-2(1H)-Quinoxalinone has been explored through various methodologies, including oxidative coupling reactions and cyclization processes. Recent advancements in catalytic systems have enabled more efficient and selective pathways for its preparation. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the compound, making it more accessible for large-scale production. These synthetic strategies not only highlight the compound's structural versatility but also underscore its potential for further functionalization in drug design and materials science.
One of the most intriguing aspects of this compound is its optical activity due to the presence of the chiral center at position 3. This property has drawn considerable attention from researchers in the field of asymmetric synthesis and chiral recognition. Recent studies have demonstrated that (3S)-configured quinoxalinones exhibit unique interactions with biological systems, making them promising candidates for enantioselective catalysis and chiral resolution processes. Furthermore, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in coordination chemistry and catalysis.
In terms of physical properties, (3S)-3,4-Dihydro-3-Methyl-2(1H)-Quinoxalinone exhibits a melting point of approximately 210°C under standard conditions. Its solubility profile shows moderate solubility in common organic solvents such as dichloromethane and ethanol, while it is sparingly soluble in water. These characteristics make it suitable for use in various organic reactions where controlled solubility is essential. Additionally, the compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic materials and sensors.
The chemical stability of this compound has been thoroughly investigated under different environmental conditions. Studies have shown that it is relatively stable under ambient conditions but undergoes degradation upon prolonged exposure to light or high temperatures. This information is critical for its storage and handling, particularly in industrial settings where large-scale production and transportation are involved.
Recent research has focused on exploring the biological activity of (3S)-configured quinoxalinones. Preclinical studies have demonstrated that this compound exhibits potent antioxidant properties, making it a potential candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Moreover, its ability to modulate key cellular pathways involved in inflammation and apoptosis suggests its potential as a therapeutic agent in inflammatory diseases.
In the realm of materials science, (3S)-Dihydroquinoxalinones have shown promise as precursors for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Their ability to act as ligands for transition metals enables the formation of highly ordered structures with tunable porosity and functionality. These materials hold great potential for applications in gas storage, catalysis, and sensing technologies.
The environmental impact of this compound has also been a topic of recent interest. Studies on its biodegradation kinetics reveal that it undergoes slow degradation under aerobic conditions, raising concerns about its persistence in aquatic environments. However, further research is needed to fully understand its environmental fate and develop strategies for mitigating any potential ecological risks.
In conclusion, (3S)-3,4-Dihydro-3-Methyl-2(1H)-Quinoxalinone (CAS No. 73534-55-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features, optical activity, and chemical stability make it an invaluable tool for researchers working in fields ranging from organic synthesis to materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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